molecular formula C21H18FN3O5S2 B2542662 N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-66-7

N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2542662
CAS No.: 1207030-66-7
M. Wt: 475.51
InChI Key: MYBABNBHYCTAGX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18FN3O5S2 and its molecular weight is 475.51. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has attracted attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by:

  • A dimethoxyphenyl group.
  • A fluorophenyl moiety attached to an oxadiazole ring.
  • A thiophene sulfonamide backbone.

This structural configuration is believed to influence its interaction with biological targets, enhancing its efficacy in various applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects in vitro. Studies suggest it may inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for related compounds have been reported around 10–50 µM, indicating moderate potency compared to standard anti-inflammatory agents like indomethacin.

Cytotoxicity and Anticancer Activity

The compound's anticancer potential has been assessed through various assays. For example, it has demonstrated cytotoxic effects against several cancer cell lines:

  • HCT-116 (colon cancer) : IC50 = 6.2 µM.
  • T47D (breast cancer) : IC50 = 27.3 µM.

These findings suggest that the compound may interfere with cellular proliferation pathways or induce apoptosis in cancer cells.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways or cancer cell survival.
  • Receptor Modulation : Binding to receptors that regulate cellular responses to stress or inflammation.
  • Oxidative Stress : Inducing oxidative stress in target cells leading to apoptosis.

Study 1: Anti-inflammatory Activity

A study published in MDPI evaluated the anti-inflammatory effects of thiophene derivatives similar to our compound. It was found that these compounds significantly reduced nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Study 2: Cytotoxicity Assessment

In another research article focused on the cytotoxic effects of various oxadiazole derivatives, the compound exhibited notable activity against breast and colon cancer cell lines. The results indicated that structural modifications could enhance its anticancer properties .

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anti-inflammatoryRAW 264.7 macrophages10 - 50MDPI
CytotoxicityHCT-116 (colon cancer)6.2PMC
CytotoxicityT47D (breast cancer)27.3PMC

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5S2/c1-25(15-7-8-16(28-2)17(12-15)29-3)32(26,27)18-9-10-31-19(18)21-23-20(24-30-21)13-5-4-6-14(22)11-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBABNBHYCTAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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